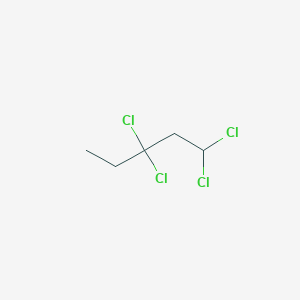
1,1,3,3-Tetrachloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloropentane is an organic compound with the molecular formula C5H8Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 1,1,3,3-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods often involve continuous processes where pentane is reacted with chlorine in large reactors. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
1,1,3,3-Tetrachloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons. For example, reduction with hydrogen in the presence of a palladium catalyst can yield 1,3-dichloropentane.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated aldehydes or ketones, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrachloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds. Its unique structure makes it a useful intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated functional groups.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloropentane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition or activation, and alterations in cellular signaling pathways.
Comparison with Similar Compounds
1,1,3,3-Tetrachloropentane can be compared with other chlorinated hydrocarbons such as:
1,1,2,2-Tetrachloroethane: Similar in having four chlorine atoms, but differs in its shorter carbon chain and different reactivity.
1,1,3,3-Tetrachloropropane: Another tetrachlorinated compound with a shorter carbon chain, used in different industrial applications.
1,1,5,5-Tetrachloropentane: A structural isomer with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Properties
CAS No. |
62619-22-1 |
|---|---|
Molecular Formula |
C5H8Cl4 |
Molecular Weight |
209.9 g/mol |
IUPAC Name |
1,1,3,3-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3 |
InChI Key |
WQQPAHIJLHMJCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


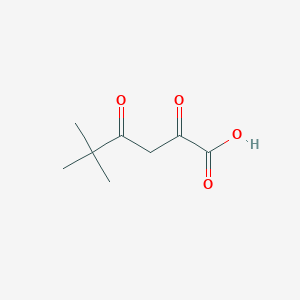
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
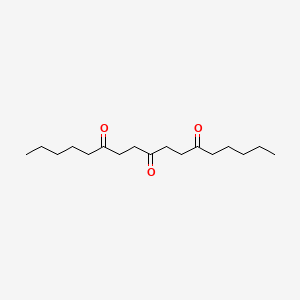
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
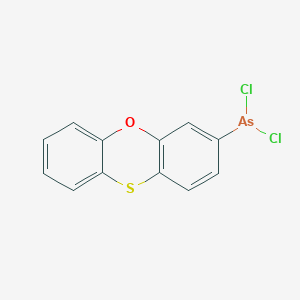
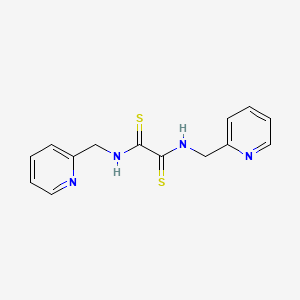
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
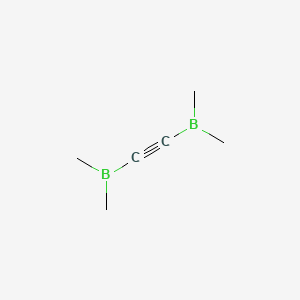
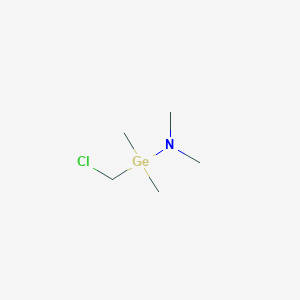

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
